molecular formula C16H15NO2 B077254 alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide CAS No. 10549-15-2

alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide

Cat. No.: B077254
CAS No.: 10549-15-2
M. Wt: 253.29 g/mol
InChI Key: KCDFERKGOUXJDD-GFCCVEGCSA-N
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Description

alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is a chemical compound known for its diverse applications in scientific research It is characterized by its unique molecular structure, which includes a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide typically involves the reaction of phenylacetic acid with an appropriate amine under controlled conditions. One common method involves the use of chloroacetonitrile as a starting material, which is then reacted with phenylacetic acid in the presence of a base such as potassium phosphate monohydrate . The reaction is carried out in a solvent like toluene, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenotropil: A nootropic compound with a similar structure but different pharmacological properties.

    N-methyl-2-oxo-2-phenylacetamide: Another related compound with distinct chemical and biological activities.

Uniqueness

alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research.

Properties

IUPAC Name

2-oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(13-8-4-2-5-9-13)17-16(19)15(18)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDFERKGOUXJDD-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435732
Record name 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10549-15-2
Record name 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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